molecular formula C15H16O2 B12600353 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one CAS No. 647024-76-8

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one

Cat. No.: B12600353
CAS No.: 647024-76-8
M. Wt: 228.29 g/mol
InChI Key: RKVGPVRPEBKALX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one is a chemical compound known for its unique structure and properties This compound is part of the cyclopentenone family, which is characterized by a five-membered ring containing a double bond and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted cyclopentenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The presence of the cyclopentenone ring is crucial for its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one
  • 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-ol

Uniqueness

Compared to similar compounds, 2-Ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one stands out due to its unique combination of functional groups, which enhances its chemical reactivity and potential applications. The ethoxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

647024-76-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-ethoxy-4-methyl-5-methylidene-4-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C15H16O2/c1-4-17-13-10-15(3,11(2)14(13)16)12-8-6-5-7-9-12/h5-10H,2,4H2,1,3H3

InChI Key

RKVGPVRPEBKALX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(C(=C)C1=O)(C)C2=CC=CC=C2

Origin of Product

United States

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